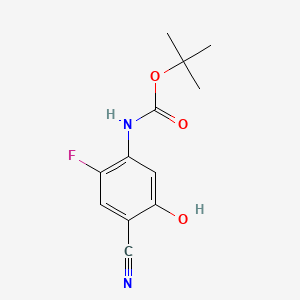

tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate

説明

tert-Butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with cyano (CN), fluoro (F), and hydroxyl (OH) groups at positions 4, 2, and 5, respectively. The tert-butyl carbamate group (Boc) serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors requiring aromatic scaffolds .

特性

IUPAC Name |

tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9-5-10(16)7(6-14)4-8(9)13/h4-5,16H,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCTXSHFSGRAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general reaction conditions for Suzuki–Miyaura coupling include the use of a palladium catalyst, a boron reagent, and a base in an organic solvent .

化学反応の分析

Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function . The specific molecular targets and pathways involved depend on the context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structurally related tert-butyl carbamates and their key properties, synthesized using methods analogous to those in and :

Key Comparative Insights:

Electronic and Steric Effects: The target’s 4-CN group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to bromo (41ε) or thiazolyl (42d) substituents . The 5-OH group increases polarity and H-bonding capacity, contrasting with methoxy (41ε) or non-polar groups (42d, 42g), which may improve aqueous solubility but reduce membrane permeability .

Synthetic Challenges :

- Hydroxyl groups (e.g., 5-OH) often require protection during synthesis, whereas methoxy or halogenated analogs (41ε, 42d) are more stable under standard coupling conditions .

- Yields for hydroxylated analogs (e.g., 42g: 16%) are typically lower than for halogenated derivatives (42e: 49%) due to side reactions or purification difficulties .

Biological Relevance :

- Thiazole-containing analogs (42d, 42g, ) exhibit enhanced binding to metal ions or aromatic receptors compared to CN/OH-substituted phenylcarbamates, as seen in kinase inhibitor scaffolds .

- The target’s 2-F substituent, shared with 41ε and 42d, may improve metabolic stability by resisting oxidative degradation, a common feature in fluorinated drug candidates .

Thermal and Chemical Stability :

- Boc-protected hydroxyl groups (as in the target) are less stable under acidic conditions compared to methoxy or halogenated derivatives, necessitating careful handling during deprotection .

生物活性

Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate (CAS No. 2413868-58-1) is a compound that has gained attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C12H13FN2O3

- Molecular Weight : 252.24 g/mol

- IUPAC Name : tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate

The biological activity of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is primarily mediated through its interaction with specific molecular targets within biological systems. The compound exhibits the ability to form stable complexes with target proteins, which can lead to modulation of their activity. This interaction is crucial for its potential applications in therapeutic settings.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, altering cellular functions.

- Targeting Receptors : It has been shown to interact with various receptor types, potentially influencing signaling pathways.

Biological Activities

Research indicates that tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate exhibits several biological activities, including:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : There are indications of antimicrobial properties, although further studies are required to establish efficacy.

Comparative Analysis

To better understand the biological activity of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Molecular Weight | Biological Activity | Mechanism |

|---|---|---|---|

| Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate | 252.24 g/mol | Antioxidant, Anti-inflammatory | Enzyme inhibition, receptor modulation |

| Tert-butyl (4-hydroxyphenyl)carbamate | 225.25 g/mol | Antioxidant | Free radical scavenging |

| Benzyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate | 286.26 g/mol | Antimicrobial | Targeting bacterial receptors |

Case Studies and Research Findings

- Study on Antioxidant Activity : A study demonstrated that tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate exhibited significant antioxidant properties in vitro, effectively reducing oxidative stress markers in cultured cells.

- Anti-inflammatory Effects : In a model of induced inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : Preliminary tests showed that the compound had inhibitory effects against certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。